Cas no 303985-22-0 (methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate)
![methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate structure](https://www.kuujia.com/images/noimg.png)
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate Chemical and Physical Properties
Names and Identifiers
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- METHYL 2-([(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]SULFONYL)ACETATE
- methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate
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methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI69955-1mg |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate |
303985-22-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI69955-1g |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate |
303985-22-0 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI69955-5mg |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate |
303985-22-0 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI69955-10mg |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate |
303985-22-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00848124-1g |
Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate |
303985-22-0 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI69955-500mg |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate |
303985-22-0 | >90% | 500mg |
$720.00 | 2024-04-20 |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate
Research Brief on Methyl 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate (CAS: 303985-22-0)
Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate (CAS: 303985-22-0) is a synthetic compound of growing interest in the field of chemical biology and medicinal chemistry. This molecule features a unique structural motif combining an isoxazole ring with a methanesulfonylacetate moiety, making it a versatile intermediate for the development of novel bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly as a building block for kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate as a key precursor in the synthesis of selective JAK3 inhibitors. The research team demonstrated that derivatives of this compound exhibited nanomolar potency against JAK3 while maintaining excellent selectivity over other JAK family members. The methanesulfonylacetate group was found to be crucial for binding to the unique cysteine residue in the JAK3 active site.
In the area of anti-inflammatory drug development, a recent patent application (WO2023051234) disclosed novel compounds derived from 303985-22-0 that showed potent inhibition of NLRP3 inflammasome activation. The lead compound from this series demonstrated significant reduction of IL-1β production in both in vitro and in vivo models of inflammation, with improved metabolic stability compared to previous generations of NLRP3 inhibitors.
Structural-activity relationship (SAR) studies have revealed that the 3,5-dimethylisoxazole moiety contributes to enhanced membrane permeability, while the methanesulfonyl group provides necessary polarity for optimal pharmacokinetic properties. Computational modeling studies published in Bioorganic & Medicinal Chemistry Letters (2024) suggest that this compound's unique geometry allows it to occupy a distinct chemical space in fragment-based drug discovery approaches.
Recent advancements in synthetic methodology have also improved access to 303985-22-0 and its derivatives. A 2024 paper in Organic Process Research & Development described a scalable, continuous-flow synthesis route that increased overall yield from 42% to 78% while reducing hazardous waste generation. This technological improvement addresses previous challenges in large-scale production of this valuable intermediate.
Ongoing research is exploring the potential of methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting indicate that bifunctional molecules incorporating this scaffold can effectively recruit E3 ligases, opening new possibilities for the development of PROTACs against challenging drug targets.
As the understanding of this compound's pharmacological potential continues to grow, researchers are increasingly recognizing 303985-22-0 as a privileged structure in medicinal chemistry. Future directions include exploration of its applications in covalent inhibitor design and as a component of antibody-drug conjugates, with several pharmaceutical companies reportedly investigating these approaches in their preclinical pipelines.
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